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molecular formula C3Cl3N3 B1664455 Cyanuric chloride CAS No. 108-77-0

Cyanuric chloride

Cat. No. B1664455
M. Wt: 184.41 g/mol
InChI Key: MGNCLNQXLYJVJD-UHFFFAOYSA-N
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Patent
US06710177B2

Procedure details

To a stirring mixture of 3.7 g (1 eq) of cyanuric chloride, 8 g (3 eq) of aluminum chloride in 50 mL chlorobenzene was added 0.39 g (0.5 eq) of aluminum hydroxide at ice-bath temperature. After 10 min of stirring, 1.9 eq of m-xylene was added. The cooling bath was removed after 10 min and the reaction mixture stirred at room temperature. HPLC analysis after 20 h at room temperature showed 98% of cyanuric chloride conversion to 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine, formed in a ratio of 80:20.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Al+3].[OH-].[OH-].[C:18]1([CH3:25])[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[CH:19]=1>ClC1C=CC=CC=1>[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[Cl:3][C:2]1[N:4]=[C:5]([C:23]2[CH:22]=[CH:21][C:20]([CH3:24])=[CH:19][C:18]=2[CH3:25])[N:7]=[C:8]([C:23]2[CH:22]=[CH:21][C:20]([CH3:24])=[CH:19][C:18]=2[CH3:25])[N:1]=1.[CH3:25][C:18]1[CH:19]=[C:20]([CH3:24])[CH:21]=[CH:22][C:23]=1[C:2]1[N:4]=[C:5]([C:23]2[CH:22]=[CH:21][C:20]([CH3:24])=[CH:19][C:18]=2[CH3:25])[N:7]=[C:8]([C:23]2[CH:22]=[CH:21][C:20]([CH3:24])=[CH:19][C:18]=2[CH3:25])[N:1]=1 |f:1.2.3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Stirring
Type
CUSTOM
Details
After 10 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed after 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at room temperature
WAIT
Type
WAIT
Details
HPLC analysis after 20 h at room temperature showed
Duration
20 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06710177B2

Procedure details

To a stirring mixture of 3.7 g (1 eq) of cyanuric chloride, 8 g (3 eq) of aluminum chloride in 50 mL chlorobenzene was added 0.39 g (0.5 eq) of aluminum hydroxide at ice-bath temperature. After 10 min of stirring, 1.9 eq of m-xylene was added. The cooling bath was removed after 10 min and the reaction mixture stirred at room temperature. HPLC analysis after 20 h at room temperature showed 98% of cyanuric chloride conversion to 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine, formed in a ratio of 80:20.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Al+3].[OH-].[OH-].[C:18]1([CH3:25])[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[CH:19]=1>ClC1C=CC=CC=1>[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[Cl:3][C:2]1[N:4]=[C:5]([C:23]2[CH:22]=[CH:21][C:20]([CH3:24])=[CH:19][C:18]=2[CH3:25])[N:7]=[C:8]([C:23]2[CH:22]=[CH:21][C:20]([CH3:24])=[CH:19][C:18]=2[CH3:25])[N:1]=1.[CH3:25][C:18]1[CH:19]=[C:20]([CH3:24])[CH:21]=[CH:22][C:23]=1[C:2]1[N:4]=[C:5]([C:23]2[CH:22]=[CH:21][C:20]([CH3:24])=[CH:19][C:18]=2[CH3:25])[N:7]=[C:8]([C:23]2[CH:22]=[CH:21][C:20]([CH3:24])=[CH:19][C:18]=2[CH3:25])[N:1]=1 |f:1.2.3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Stirring
Type
CUSTOM
Details
After 10 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed after 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at room temperature
WAIT
Type
WAIT
Details
HPLC analysis after 20 h at room temperature showed
Duration
20 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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